molecular formula C20H22N2O4S2 B2901010 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide CAS No. 941952-18-7

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide

Cat. No.: B2901010
CAS No.: 941952-18-7
M. Wt: 418.53
InChI Key: UFUYCLXMDBNJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide (CAS 941952-18-7) is a chemical compound with a molecular formula of C20H22N2O4S2 and a molecular weight of 418.53 g/mol . This reagent belongs to a class of 4,5,6,7-tetrahydro-benzothiophene derivatives, which have emerged as compounds of significant interest in medicinal chemistry and drug discovery research . Scientific literature indicates that structurally related tetrahydro-benzothiophene compounds are being investigated as modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a nuclear receptor considered a compelling drug target for the treatment of autoimmune, inflammatory diseases, and certain cancer types . Research into these modulators aims to leverage mechanisms such as inverse agonism to disrupt protein conformation and signaling pathways . The presence of both cyano and benzenesulfonyl groups in its structure contributes to the compound's properties, making it a valuable scaffold for exploring structure-activity relationships in pharmaceutical development . Offered with a purity of 90% and above, this product is intended for non-human research applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-13-3-8-16-17(12-21)20(27-18(16)11-13)22-19(23)9-10-28(24,25)15-6-4-14(26-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUYCLXMDBNJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Attachment of the sulfonyl group: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Final coupling step: The final step involves coupling the intermediate with 4-methoxyphenylsulfonyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Inhibition of JNK Kinases

One of the primary applications of this compound is its role as a potent and selective inhibitor of the c-Jun N-terminal kinases (JNK) family, particularly JNK2 and JNK3. Research has demonstrated that derivatives of this compound exhibit high potency against these kinases, with reported pIC50 values indicating strong inhibition capabilities:

CompoundJNK2 pIC50JNK3 pIC50
5a6.56.7
11a6.56.6

These findings highlight the compound's selectivity within the mitogen-activated protein kinase (MAPK) family, showing reduced activity against other kinases such as JNK1, p38α, and ERK2 . The unique binding mode identified through X-ray crystallography further supports its specificity, as the cyano group forms hydrogen bonds with the ATP-binding site hinge region .

Therapeutic Potential in Neurological Disorders

Given the role of JNK signaling in neurodegenerative diseases and other neurological disorders, this compound's ability to inhibit JNK kinases suggests potential therapeutic applications in treating conditions like Alzheimer's disease and Parkinson's disease. The modulation of JNK activity could help mitigate neuronal apoptosis and inflammation associated with these diseases .

Cancer Research Applications

The selective inhibition of JNK pathways also opens avenues for cancer research. Dysregulation of JNK signaling is implicated in various cancers; therefore, compounds that can selectively inhibit these pathways may serve as effective anti-cancer agents. Studies indicate that targeting JNK3 specifically may reduce tumor growth while sparing normal cells from toxicity .

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological properties. By modifying different functional groups on the benzothiophene core or the sulfonamide moiety, researchers can enhance potency, selectivity, and pharmacokinetic profiles .

Case Study 1: Selective Inhibition in Cancer Cell Lines

A study evaluated the effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide on various cancer cell lines. The results indicated a significant reduction in cell viability in lines expressing high levels of JNK3 compared to controls. This suggests potential for further development into a therapeutic agent targeting specific cancer types .

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound resulted in decreased cell death and reduced inflammatory markers. These findings support its potential use in neuroprotective therapies aimed at conditions characterized by oxidative stress and inflammation .

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrano[2,3-c]pyrazole Derivative (4af)
  • Structure: Contains a pyrano[2,3-c]pyrazole core instead of tetrahydrobenzothiophen, with a 4-methylbenzenesulfonamide group and a methoxyphenyl substituent .
  • The sulfonamide group is directly attached to a methylbenzene, differing from the methoxybenzenesulfonyl-propanamide chain in the target compound. Synthesis: Achieved 70% yield via a general procedure, with detailed NMR data (δ 7.50–7.35 ppm for aromatic protons) .
Triazine-Based Compound (5l)
  • Structure: Features a 1,3,5-triazine core substituted with bromo, methoxyphenoxy, and benzoyl groups .
  • Key Differences :
    • The triazine ring offers distinct electronic properties compared to the sulfur-containing tetrahydrobenzothiophen.
    • Bromine substitution increases molecular weight and may influence toxicity profiles.

Substituent Variations on the Tetrahydrobenzothiophen Core

N-(3-cyano-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide
  • Structure : Replaces the methyl group at position 6 with a bulky tert-pentyl group (CAS 333762-96-2) .
  • Key Differences: Increased steric hindrance from tert-pentyl may reduce metabolic clearance but lower solubility.
4-(4-chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
  • Structure: Substitutes the methyl group with ethyl and replaces the sulfonyl-propanamide with a phenoxy-butanamide chain (CAS details in ).
  • Phenoxy-butanamide introduces ether linkages, altering electronic effects compared to the sulfonyl group.

Functional Group Comparisons

Hydroxamic Acid Derivatives (Compounds 6–10)
  • Structure : Include N-hydroxypropanamide or cyclohexanecarboxamide groups (e.g., CAS-linked compounds in ).
  • Key Differences :
    • Hydroxamic acids exhibit metal-chelating properties, unlike the target compound’s sulfonyl-propanamide.
    • Antioxidant activity reported for hydroxamic acids (e.g., DPPH radical scavenging) suggests divergent biological applications .
Sulfonamide vs. Sulfonyl-Propanamide
  • Analog 4af : A simpler sulfonamide group (4-methylbenzenesulfonamide) lacks the methoxy group, reducing electronic modulation .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiophene ring and various functional groups that contribute to its biological activity. The IUPAC name reflects its complex architecture:

Property Details
IUPAC Name This compound
Molecular Formula C19H22N2O3S
Molecular Weight 354.45 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity related to inflammation or cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound has shown promising results against A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values indicating effective antiproliferative activity.
    • Comparative studies have shown that its efficacy is comparable to established chemotherapeutic agents.
  • Mechanistic Insights :
    • The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It demonstrated significant radical-scavenging activity in DPPH assays:

Compound DPPH Scavenging Activity (IC50)
N-(3-cyano...propanamide25 μg/mL
Ascorbic Acid10 μg/mL

This suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Properties :
    • A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of derivatives similar to this compound, showcasing their potential as anticancer agents with mechanisms involving tubulin inhibition and apoptosis induction .
  • Antioxidant Evaluation :
    • Research indicated that compounds with similar structures exhibited significant antioxidant properties, suggesting that this compound may also contribute to reducing oxidative damage in cells .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Construct the tetrahydrobenzo[b]thiophene core via cyclization of a substituted cyclohexenone with sulfur-containing reagents under controlled temperatures (80–100°C) .

Sulfonamide Coupling : React the core with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Characterization :
  • Purity : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) .
  • Structural Confirmation : 1^1H/13^13C NMR for functional group analysis and LC-MS for molecular weight validation .

Q. How can reaction conditions (e.g., solvent, temperature) be optimized for higher yields?

  • Methodological Answer : Use a Design of Experiments (DoE) framework to systematically vary parameters:
  • Factors : Solvent polarity (DMF vs. dichloromethane), temperature (60–120°C), and catalyst loading (0.1–1.0 equiv).
  • Response Variables : Yield, purity, and reaction time.
  • Statistical Tools : ANOVA to identify significant factors and response surface modeling for optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) .
  • Structural Modifications : Compare analogs (e.g., replacing the 4-methoxy group with halogens) to isolate electronic vs. steric effects on activity .
  • Example :
Analog ModificationEnzymatic IC50_{50} (µM)Cell-Based IC50_{50} (µM)
4-Methoxy (Parent)0.12 ± 0.031.5 ± 0.2
4-Fluoro0.09 ± 0.020.8 ± 0.1
4-Chloro0.15 ± 0.042.1 ± 0.3

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinases (e.g., EGFR or MAPK) with the sulfonamide group acting as a hydrogen-bond acceptor .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on the benzothiophene core’s hydrophobic interactions .

Q. What experimental controls ensure specificity in mechanism-of-action studies?

  • Methodological Answer :
  • Negative Controls : Use enantiomers or structurally similar inactive analogs (e.g., replacing the cyano group with methyl) .
  • Knockout Models : CRISPR-edited cell lines lacking the putative target protein (e.g., COX-2) to confirm on-target effects .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Solutions :
  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide moiety .

Q. What analytical techniques quantify degradation products under accelerated stability testing?

  • Protocol :
  • HPLC-PDA : Monitor degradation at 254 nm with a C18 column (acetonitrile/water gradient).
  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

Future Research Directions

  • AI-Driven Synthesis : Integrate COMSOL Multiphysics with machine learning to predict optimal reaction pathways and real-time parameter adjustments .
  • High-Throughput Screening : Develop fragment-based libraries targeting the benzothiophene core for neurodegenerative disease applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.